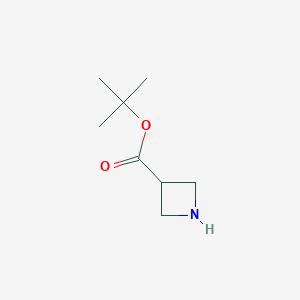

tert-Butyl Azetidine-3-carboxylate

Overview

Description

tert-Butyl Azetidine-3-carboxylate is a four-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl Azetidine-3-carboxylate can be synthesized through several methods. One common approach involves the cyclization of 1-azabicyclo[1.1.0]butane with tert-butyl chloroformate under basic conditions . Another method includes the reaction of tert-butyl 3-iodoazetidine-1-carboxylate with sodium cyanide in dimethyl sulfoxide, followed by hydrolysis .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using commercially available starting materials. The process typically includes steps such as deprotonation, cyclization, and purification to achieve high yields and purity .

Chemical Reactions Analysis

Aza-Michael Addition

This reaction enables functionalization of the azetidine ring through nucleophilic addition. tert-Butyl azetidine-3-carboxylate reacts with NH-heterocycles (e.g., indoles, pyrroles) to form functionalized 3-substituted azetidines.

Example : Reaction with N-methyl-N-(trifluoromethylthio)aniline under LiHMDS catalysis produces 3-[(trifluoromethyl)thio]azetidine derivatives, confirmed via X-ray crystallography .

Suzuki–Miyaura Cross-Coupling

The compound participates in palladium-catalyzed cross-coupling with boronic acids to generate biaryl- or heteroaryl-substituted azetidines.

Case Study : Coupling with 3-bromophenyl boronic acid yields tert-butyl 3-(3-bromophenyl)azetidine-1-carboxylate, a precursor for kinase inhibitors .

Horner–Wadsworth–Emmons Reaction

Used to synthesize α,β-unsaturated esters from azetidine ketones.

Mechanistic Insight : The reaction proceeds via deprotonation and subsequent elimination, forming conjugated enoates critical for photocycloadditions .

Photocycloaddition Reactions

Under blue light irradiation, the compound engages in [2+2] aza-Paternò–Büchi reactions with imines to form azetidine-fused indolines.

Example : Reaction with N-sulfonyl imines yields strained azetidines with applications in natural product synthesis .

Oxidation and Hydrolysis

Controlled oxidation and hydrolysis reactions modify the ester and amine functionalities.

Industrial Application : Continuous flow oxidation using H₂O₂ achieves 92.1% yield with minimal byproducts .

Radical-Mediated Functionalization

Recent advances utilize photocatalysis for strain-release functionalization of bicyclic azetidines.

| Reaction Conditions | Reagents/Catalysts | Yield | Products |

|---|---|---|---|

| Blue LED, CH₂Cl₂ | Ir(ppy)₃, DIPEA | 70% | 3-Aminoazetidines |

| Triplet energy transfer | Thioxanthone, O₂ | 68% | Trifluoromethylated derivatives |

Mechanism : Radical intermediates form via triplet energy transfer, enabling C–N bond formation .

Alkylation and Ring-Opening

The azetidine ring undergoes alkylation or ring-opening under acidic/basic conditions.

| Reaction Type | Conditions | Reagents | Yield | Products |

|---|---|---|---|---|

| Alkylation | NaH, DMF, 60°C | Benzyl halides | 67% | 1-Benzylazetidine derivatives |

| Ring-opening | HCl/MeOH, reflux | H₂O | 85% | Linear amino esters |

Application : Alkylation with 3-chloro-4-cyanobenzyl bromide yields intermediates for CNS-targeting drugs .

Scientific Research Applications

Chemical Properties and Structure

tert-Butyl azetidine-3-carboxylate is a nitrogen-containing heterocyclic compound characterized by its four-membered ring structure. The presence of the tert-butyl group and the carboxylate moiety enhances its reactivity, making it a valuable intermediate in various chemical reactions.

Synthesis and Reactivity

The compound can be synthesized through several methods, including:

- Horner–Wadsworth–Emmons Reaction : This method involves the reaction of azetidin-3-one with phosphonate reagents to yield this compound derivatives.

- Aza-Michael Addition : this compound can undergo aza-Michael addition reactions, allowing for the formation of functionalized azetidines when reacted with NH-heterocycles.

The compound's reactivity allows it to participate in various transformations such as:

- Suzuki–Miyaura Cross-Coupling : This reaction facilitates the diversification of the compound by coupling it with boronic acids to form novel heterocyclic compounds .

Scientific Research Applications

- Pharmaceutical Development

- Synthesis of Biologically Active Molecules

- Material Science

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the use of this compound as a starting material for synthesizing new anticancer agents. By modifying its structure through various chemical reactions, researchers were able to produce compounds that showed significant cytotoxicity against cancer cell lines .

Case Study 2: Development of Antibiotics

Another research focused on using this compound to develop novel antibiotics. The compound's ability to undergo functionalization allowed researchers to create derivatives that exhibited potent antibacterial activity against resistant strains of bacteria .

Mechanism of Action

The mechanism of action of tert-Butyl Azetidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, influencing biological processes such as cell proliferation and migration . Its effects are mediated through binding to active sites and altering enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl Azetidine-3-carboxylate include:

Uniqueness

This compound is unique due to its specific structural features, which provide distinct reactivity and stability compared to other azetidine derivatives. Its tert-butyl group offers steric protection, enhancing its utility in various synthetic applications .

Biological Activity

Tert-butyl azetidine-3-carboxylate (TBAC) is a compound of increasing interest in organic synthesis and medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

- Molecular Formula : C10H19NO4

- Molecular Weight : Approximately 217.26 g/mol

- Structure : Characterized by an azetidine ring, which is a four-membered nitrogen-containing heterocycle.

The presence of the azetidine ring contributes to the compound's reactivity and potential interactions with biological systems, making it a candidate for various pharmacological applications.

Biological Activity

Research indicates that TBAC and its derivatives exhibit several pharmacological properties:

- Antimicrobial Activity : Studies have shown that TBAC derivatives can inhibit the growth of various bacterial strains, suggesting potential use as antimicrobial agents. For example, derivatives of TBAC have been tested against Staphylococcus aureus, demonstrating significant inhibitory effects .

- Anti-inflammatory Properties : In vitro studies suggest that TBAC may modulate inflammatory pathways, indicating its potential as an anti-inflammatory agent. These findings are crucial for developing treatments for conditions characterized by chronic inflammation .

- Binding Affinity : Interaction studies reveal that TBAC can bind to specific biological targets, which is essential for understanding its mechanism of action. These studies help in optimizing the compound for enhanced biological activity .

Synthesis Methods

TBAC can be synthesized through several methodologies, often involving the reaction of azetidine derivatives with carboxylic acids or their derivatives. Key synthetic approaches include:

- Cycloaddition Reactions : TBAC is used as a precursor in [3+2] cycloaddition reactions with dipolarophiles to form spirocyclic structures, which are prevalent in natural products and pharmaceuticals.

- Amination Reactions : The synthesis can also involve amination processes where azetidine derivatives are treated with various amines under controlled conditions to yield functionalized products .

Case Studies

Several case studies highlight the biological activity of TBAC:

-

Antimicrobial Efficacy Study :

- Objective : To evaluate the antimicrobial properties of TBAC against common pathogens.

- Methodology : Disk diffusion method was employed to assess the inhibitory effects on bacterial growth.

- Results : TBAC derivatives showed significant inhibition zones against Staphylococcus aureus, indicating strong antimicrobial potential.

-

Anti-inflammatory Activity Assessment :

- Objective : To investigate the anti-inflammatory effects of TBAC in vitro.

- Methodology : Human neutrophil assays were conducted to measure cytokine release.

- Results : The study found that TBAC significantly reduced the release of pro-inflammatory cytokines, supporting its potential use in treating inflammatory diseases .

Data Summary

| Property | Findings |

|---|---|

| Molecular Weight | 217.26 g/mol |

| Antimicrobial Activity | Effective against Staphylococcus aureus |

| Anti-inflammatory Effect | Reduced cytokine release |

| Binding Affinity | Specific targets identified |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-Butyl Azetidine-3-carboxylate, and what are the critical reaction conditions?

The compound is commonly synthesized via nucleophilic substitution or coupling reactions. For example, a protocol involving N-tert-butanesulfinyl aldimine and azetidine-1,3-dicarboxylate derivatives in tetrahydrofuran (THF) with lithium hexamethyldisilazide (LiHMDS) as a base achieves high yields (~94%) . Key steps include maintaining anhydrous conditions and controlled temperature (e.g., room temperature for 12–24 hours). The tert-butyl group acts as a protecting moiety, requiring Boc deprotection under acidic conditions (e.g., HCl/dioxane) for downstream functionalization .

Q. How is the structural integrity of this compound validated experimentally?

Structural confirmation relies on multinuclear NMR (e.g., H, C) and X-ray crystallography. For instance, H NMR in CDCl reveals characteristic tert-butyl singlet at δ 1.24 ppm and azetidine ring protons as multiplets between δ 3.3–4.4 ppm . Crystallographic analysis using SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, confirming the chair conformation of the azetidine ring and tert-butyl spatial orientation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

The compound requires storage in airtight containers at –20°C to prevent decomposition. Use explosion-proof equipment and grounded metal containers during transfer to mitigate flammability risks. Personal protective equipment (PPE) such as nitrile gloves and fume hoods are mandatory due to potential skin/eye irritation . Acute toxicity data should be reviewed prior to use, and spillage must be neutralized with inert adsorbents .

Advanced Research Questions

Q. How can conformational dynamics of this compound in solution be investigated?

Low-temperature NMR (e.g., –80°C in CDCl) combined with density functional theory (DFT) calculations reveals axial-equatorial isomerism of the tert-butyl group. Explicit solvent models (e.g., methanol) in DFT are critical to reproduce experimental observations, as implicit solvent models fail to account for hydrogen bonding effects . Dynamic NMR line-shape analysis quantifies energy barriers for conformational interconversion .

Q. What strategies optimize the enantiomeric purity of this compound derivatives during asymmetric synthesis?

Chiral auxiliaries like (R)-tert-butylsulfinamide enable stereocontrol during imine formation, achieving >90% enantiomeric excess (ee). Chromatographic resolution (e.g., chiral HPLC with amylose-based columns) or kinetic resolution using lipases further enhances purity. Racemization risks are minimized by avoiding prolonged heating above 60°C .

Q. How do steric effects of the tert-butyl group influence reactivity in cross-coupling reactions?

The bulky tert-butyl group suppresses undesired side reactions (e.g., β-hydride elimination in palladium-catalyzed couplings) by sterically shielding the azetidine nitrogen. However, it may reduce reaction rates; microwave-assisted synthesis at elevated temperatures (100–120°C) compensates for decreased kinetics. Computational studies (e.g., steric maps using SambVca) quantify steric hindrance to guide catalyst selection .

Q. What analytical challenges arise in quantifying trace impurities in this compound batches?

Gas chromatography-mass spectrometry (GC/MS) with solid-phase microextraction (SPME) detects volatile byproducts (e.g., tert-butanol). High-resolution LC-MS (Q-TOF) identifies non-volatile impurities like Boc-deprotected intermediates. Method validation requires spiking experiments with synthetic impurity standards and compliance with ICH Q3 guidelines .

Properties

IUPAC Name |

tert-butyl azetidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-8(2,3)11-7(10)6-4-9-5-6/h6,9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYEPMFDUWLPBKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60618569 | |

| Record name | tert-Butyl azetidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

790600-78-1 | |

| Record name | tert-Butyl azetidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl azetidine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.